Endocytic Sorting Fate: DiIC16(3) Is Delivered to Late Endosomes/Lysosomes Whereas DiIC12(3) and FAST DiI Are Targeted to the Endocytic Recycling Compartment
In a direct three-way comparison using CHO cells (TRVb-1 line), DiIC16(3), DiIC12(3), and FAST DiI—which share the identical indocarbocyanine head group but differ in alkyl tail length (C16 vs. C12) or saturation—were tracked by quantitative wide-field and confocal fluorescence microscopy against co-internalized Oregon Green–transferrin (OG-Tf). At 30 min post-endocytosis, nearly all internalized DiIC16(3) had segregated away from Tf-positive recycling compartments into discrete punctate structures distributed throughout the cell, identified as late endosomes/lysosomes. In contrast, DiIC12(3) and FAST DiI extensively colocalized with OG-Tf in the perinuclear endocytic recycling compartment (ERC). Among the DiI derivatives investigated, only DiIC16(3) entered late endosomes/lysosomes in significant proportions [1].
| Evidence Dimension | Intracellular trafficking destination after endocytosis |
|---|---|
| Target Compound Data | DiIC16(3): sorted to late endosomes/lysosomes; by 30 min, nearly all internalized dye segregates from transferrin-positive recycling compartments |
| Comparator Or Baseline | DiIC12(3): mainly found in endocytic recycling compartment (ERC); FAST DiI: mainly found in endocytic recycling compartment (ERC) |
| Quantified Difference | Qualitative binary divergence: DiIC16(3) → late endosomes; DiIC12(3) and FAST DiI → ERC. DiIC16(3) is the only DiI derivative in this study that enters late endosomes/lysosomes in significant proportions. |
| Conditions | CHO TRVb-1 cells; 2 μM DiIC16(3), 31 nM DiIC12(3), or 75 nM FAST DiI loaded via BSA carrier for 2 min at 37°C; chased with 10 μg/mL OG-Tf for 5 or 30 min; wide-field and confocal microscopy with quantitative colocalization analysis (n ≈ 50 cells per dataset) |
Why This Matters
For researchers studying late endosomal/lysosomal trafficking or lysosomal storage disorders, DiIC16(3) is the only commercially available DiI analog that selectively labels this pathway, whereas DiIC12(3) or FAST DiI would produce false-negative results in the late endosomal compartment.
- [1] Mukherjee S, Soe TT, Maxfield FR. Endocytic Sorting of Lipid Analogues Differing Solely in the Chemistry of Their Hydrophobic Tails. J Cell Biol. 1999;144(6):1271-1284. DOI: 10.1083/jcb.144.6.1271. View Source
